1-(4-(Trifluoromethyl)phenyl)propan-2-ol
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Overview
Description
1-(4-(Trifluoromethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-2-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of 4-(trifluoromethyl)benzaldehyde under hydrogen gas pressure. This approach offers higher yields and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 1-(4-(Trifluoromethyl)phenyl)propan-2-one.
Reduction: 1-(4-(Trifluoromethyl)phenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Trifluoromethyl)phenyl)propan-2-ol
- 1-(3-(Trifluoromethyl)phenyl)propan-2-ol
- 1-(4-(Trifluoromethyl)phenyl)ethanol
Uniqueness
1-(4-(Trifluoromethyl)phenyl)propan-2-ol is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. The propanol moiety also contributes to its distinct properties compared to similar compounds with different alkyl chains .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
590417-82-6 |
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Molecular Formula |
C10H11F3O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5,7,14H,6H2,1H3 |
InChI Key |
NEDRLCTUCXSDPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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